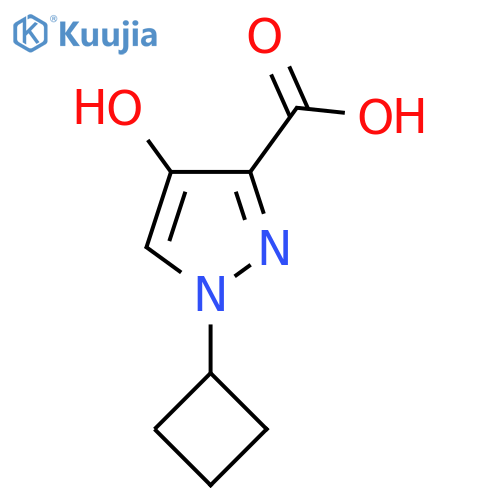Cas no 2138195-15-8 (1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid)

2138195-15-8 structure
商品名:1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid
- 2138195-15-8
- EN300-803864
-
- インチ: 1S/C8H10N2O3/c11-6-4-10(5-2-1-3-5)9-7(6)8(12)13/h4-5,11H,1-3H2,(H,12,13)
- InChIKey: YRFRRTBLSJMRAV-UHFFFAOYSA-N
- ほほえんだ: OC1C(C(=O)O)=NN(C=1)C1CCC1
計算された属性
- せいみつぶんしりょう: 182.06914219g/mol
- どういたいしつりょう: 182.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 217
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 1.1
- トポロジー分子極性表面積: 75.4Ų
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-803864-2.5g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 2.5g |
$2071.0 | 2025-02-21 | |
| Enamine | EN300-803864-0.1g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.1g |
$930.0 | 2025-02-21 | |
| Enamine | EN300-803864-0.25g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.25g |
$972.0 | 2025-02-21 | |
| Enamine | EN300-803864-1.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 1.0g |
$1057.0 | 2025-02-21 | |
| Enamine | EN300-803864-10.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 10.0g |
$4545.0 | 2025-02-21 | |
| Enamine | EN300-803864-0.05g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.05g |
$888.0 | 2025-02-21 | |
| Enamine | EN300-803864-0.5g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 0.5g |
$1014.0 | 2025-02-21 | |
| Enamine | EN300-803864-5.0g |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid |
2138195-15-8 | 95.0% | 5.0g |
$3065.0 | 2025-02-21 |
1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid 関連文献
-
Romain Besnard,Guilhem Arrachart,Julien Cambedouzou,Stéphane Pellet-Rostaing RSC Adv., 2015,5, 57521-57531
-
J. García-Fernández,J. Bartolomé,A. Torres-Pardo,A. Peche-Herrero,J. Moreno,J. Ramírez-Castellanos,A. Cremades,J. Piqueras J. Mater. Chem. C, 2017,5, 10176-10184
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
-
Chao Liu,Quanxiang Li,Weimin Kang,Weiwei Lei,Xungai Wang,Chunxiang Lu,Minoo Naebe J. Mater. Chem. A, 2022,10, 10-49
-
Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
2138195-15-8 (1-cyclobutyl-4-hydroxy-1H-pyrazole-3-carboxylic acid) 関連製品
- 1892907-55-9(5-amino-1-cyclobutyl-1H-pyrazole-4-carboxylic acid)
- 1805379-74-1(2-Bromo-3-(difluoromethyl)-6-nitropyridine-5-acetonitrile)
- 1020992-57-7(2-4-(1-Aminoethyl)-2-methoxyphenoxyethan-1-ol)
- 81216-14-0(7-bromohept-1-yne)
- 1368396-99-9(Methyl 6-fluoroquinoline-8-carboxylate)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
- 503072-63-7(1-benzyl-2-tert-butyl-4-oxopyrazolidine-1,2-dicarboxylate)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1261646-33-6(2-Chloro-4-(difluoromethyl)benzonitrile)
- 2554-94-1(6-(Dimethylamino)hexanal)
推奨される供給者
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Suzhou Senfeida Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
中国のサプライヤー
大量
Wuhan brilliant Technology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
